



Unveiling Psyton: Commercial Sources and Research Applications

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Compound of Interest		
Compound Name:	Psyton	
Cat. No.:	B1230093	Get Quote

A Note on Terminology: Initial searches for "**Psyton**" did not yield a commercially available research-grade chemical or biological agent. It is highly probable that this is a misspelling of "Phyton," a term associated with Phyton Biotech, a leading manufacturer of high-purity Active Pharmaceutical Ingredients (APIs) derived from their proprietary Plant Cell Fermentation (PCF®) technology. This document will proceed under the assumption that the query pertains to the products and technologies of Phyton Biotech, focusing on their primary offerings relevant to researchers, scientists, and drug development professionals.

Phyton Biotech is a key commercial source for research and pharmaceutical-grade Paclitaxel and Docetaxel, two prominent anti-cancer agents. These compounds are produced using a sustainable and scalable plant cell culture method, ensuring a consistent and high-purity supply for research and clinical applications.

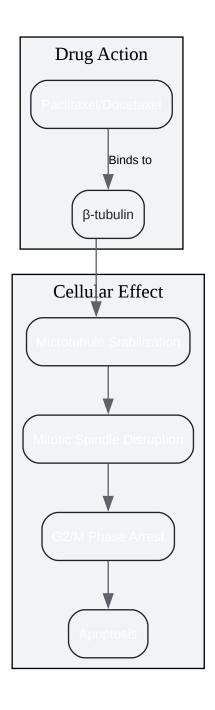
Application Note 1: In Vitro Cytotoxicity Assessment of Paclitaxel and Docetaxel Introduction

Paclitaxel and Docetaxel are members of the taxane family of chemotherapeutic drugs. Their primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division. By stabilizing microtubules, these agents arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis (programmed cell death) in rapidly dividing cancer cells. This application note provides protocols for assessing the in vitro cytotoxicity of Paclitaxel and Docetaxel against various cancer cell lines.



Mechanism of Action: Microtubule Stabilization and Apoptosis Induction

Paclitaxel and Docetaxel bind to the β -tubulin subunit of microtubules, promoting their assembly and inhibiting their depolymerization. This leads to the formation of stable, non-functional microtubules, which disrupts the mitotic spindle, a critical structure for chromosome segregation during mitosis. The cell cycle is consequently arrested, triggering apoptotic pathways.





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Caption: Mechanism of action for Paclitaxel and Docetaxel.

Data Presentation: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of Paclitaxel and Docetaxel in various human cancer cell lines.

Table 1: Paclitaxel IC50 Values in Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 (nM)
SK-BR-3	Breast (HER2+)	5.5 ± 1.5
MDA-MB-231	Breast (Triple Negative)	3.0 ± 0.5
T-47D	Breast (Luminal A)	8.0 ± 2.0
HeLa	Cervical	2.5 - 7.5[1]
A549	Lung	1.94 μM (in 2D culture)[2]
H460	Lung	1.41 μM (in 2D culture)[2]
H1650	Lung	2.70 μM (in 2D culture)[2]

Table 2: Docetaxel IC50 Values in Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)
MDA-MB-231	Breast	0.002 ± 0.0005
ZR75-1	Breast	0.001 ± 0.0002
A549	Lung	118.11 (in 3D culture)[2]
H460	Lung	76.27 (in 3D culture)[2]
H1650	Lung	81.85 (in 3D culture)[2]



Note: IC50 values can vary depending on the assay conditions, such as exposure time and cell culture system (2D vs. 3D).

Experimental Protocols Protocol 1: MTT Assay for Cell Viability

This protocol describes a colorimetric assay to assess cell viability by measuring the metabolic activity of NAD(P)H-dependent oxidoreductase enzymes.

Materials:

- · Cancer cell lines of interest
- Complete cell culture medium
- Paclitaxel or Docetaxel, research-grade
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or isopropanol with HCl)
- 96-well plates
- · Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete medium. Incubate for 24 hours to allow for cell attachment.
- Drug Treatment: Prepare serial dilutions of Paclitaxel or Docetaxel in complete medium. Remove the old medium from the wells and add 100 μL of the drug dilutions. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
- Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
- MTT Addition: Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.



- Solubilization: Aspirate the medium containing MTT and add 100 μL of solubilization buffer to each well to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.



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Caption: Workflow for the MTT cell viability assay.

Protocol 2: Tubulin Polymerization Assay

This biochemical assay directly measures the effect of compounds on the polymerization of purified tubulin.

Materials:

- Purified tubulin protein (>99% pure)
- Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
- GTP solution
- Paclitaxel or Docetaxel
- Fluorescent reporter for tubulin polymerization
- Microplate reader with fluorescence detection

Procedure:



- Reaction Setup: In a 96-well plate, prepare a reaction mixture containing tubulin polymerization buffer, GTP, and the fluorescent reporter.
- Compound Addition: Add various concentrations of Paclitaxel or Docetaxel to the wells.
 Include a positive control (a known microtubule-stabilizing agent) and a negative control (vehicle).
- Initiate Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.
- Fluorescence Monitoring: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes).
- Data Analysis: Plot the fluorescence intensity over time. An increase in fluorescence indicates tubulin polymerization. Compare the polymerization rates in the presence of the test compounds to the controls to determine their stabilizing or destabilizing effects.

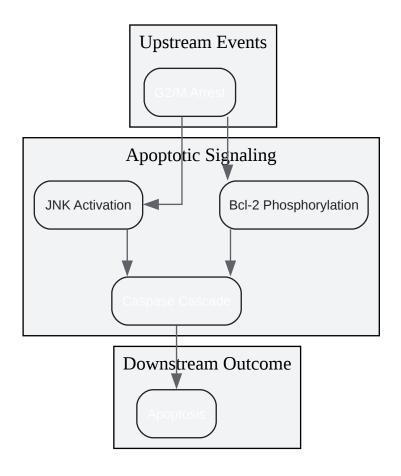
Application Note 2: Investigating Apoptosis Induction by Paclitaxel and Docetaxel Introduction

A key consequence of microtubule stabilization by taxanes is the induction of apoptosis. This can be investigated through various cellular and molecular assays. This application note provides a protocol for detecting apoptosis using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

Signaling Pathways in Taxane-Induced Apoptosis

The arrest of the cell cycle at the G2/M phase by Paclitaxel and Docetaxel can activate several signaling pathways that converge on apoptosis. This includes the activation of the c-Jun N-terminal kinase (JNK) pathway and the modulation of Bcl-2 family proteins, leading to caspase activation and programmed cell death.





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Caption: Simplified signaling pathway of taxane-induced apoptosis.

Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry

Materials:

- Cancer cells treated with Paclitaxel or Docetaxel
- Annexin V-FITC (or other fluorophore)
- Propidium Iodide (PI) solution
- Annexin-binding buffer
- Flow cytometer



Procedure:

- Cell Treatment and Harvesting: Treat cells with the desired concentrations of Paclitaxel or Docetaxel for a specified time. Harvest both adherent and floating cells.
- Cell Washing: Wash the cells with cold PBS.
- Staining: Resuspend the cells in Annexin-binding buffer. Add Annexin V-FITC and PI to the cell suspension.
- Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
- Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
- Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) to assess the extent of apoptosis induced by the drug treatment.

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References

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